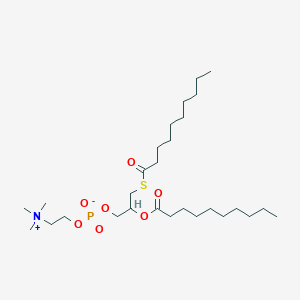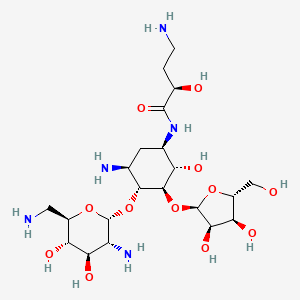
Butirosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butirosin is an aminoglycoside antibiotic complex produced by Bacillus circulans and Bacillus vitellinus. It is active against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial infections . The compound is a mixture of this compound A (80-85%) and this compound B . Its unique structure includes a (S)-4-amino-2-hydroxybutyryl moiety substituted at C-1 of 2-deoxystreptamine, which contributes to its effectiveness against resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butirosin is synthesized through a biosynthetic pathway in Bacillus circulans. The key part of the this compound biosynthetic gene cluster has been identified, including genes such as btrC, which encodes for 2-deoxy-scyllo-inosose synthase . This enzyme catalyzes the carbocyclization of glucose-6-phosphate, a crucial step in the pathway for 2-deoxystreptamine .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Bacillus circulans or Bacillus vitellinus. The fermentation broth is then subjected to various purification steps to isolate this compound . The enzyme this compound 3L-phosphotransferase from Bacillus vitellinus has been shown to catalyze the phosphorylation of this compound A into this compound A phosphate, which is an important step in the production process .
Chemical Reactions Analysis
Types of Reactions: Butirosin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The biosynthetic enzyme BtrN, for example, employs S-adenosyl-L-methionine radical chemistry to catalyze the oxidation of 2-deoxy-scyllo-inosamine to amino-dideoxy-scyllo-inosose .
Common Reagents and Conditions: Common reagents used in the biosynthesis of this compound include glucose-6-phosphate and S-adenosyl-L-methionine . The conditions for these reactions typically involve the presence of iron-sulfur clusters and radical SAM enzymes .
Major Products: The major products formed from these reactions include various intermediates in the biosynthetic pathway, such as 2-deoxy-scyllo-inosose and amino-dideoxy-scyllo-inosose .
Scientific Research Applications
Butirosin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antibiotic to treat infections caused by Gram-positive and Gram-negative bacteria . In addition, this compound’s unique structure and biosynthetic pathway have made it a subject of interest in the study of antibiotic resistance and the development of new antibiotics .
Mechanism of Action
Butirosin is structurally related to other aminoglycoside antibiotics, such as kanamycin, gentamicin, and neomycin . These compounds all contain a 2-deoxystreptamine core, but this compound’s unique (S)-4-amino-2-hydroxybutyryl moiety at C-1 of 2-deoxystreptamine sets it apart . This structural difference contributes to this compound’s effectiveness against resistant bacteria, making it a valuable addition to the aminoglycoside antibiotic family .
Comparison with Similar Compounds
- Kanamycin
- Gentamicin
- Neomycin
- Istamycin
Butirosin’s unique structure and broad-spectrum antibacterial activity make it a valuable tool in both clinical and research settings. Its ability to combat resistant bacteria highlights its importance in the ongoing fight against antibiotic resistance.
Properties
CAS No. |
12772-35-9 |
|---|---|
Molecular Formula |
C21H41N5O12 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1 |
InChI Key |
XEQLFNPSYWZPOW-KRKVEZTKSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Synonyms |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


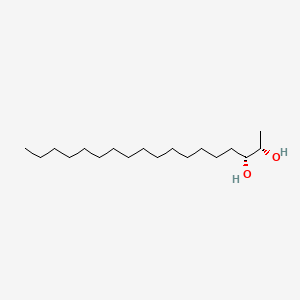
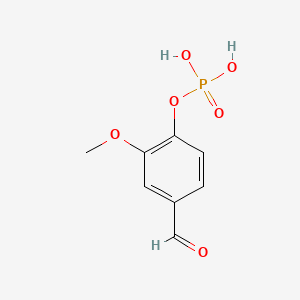

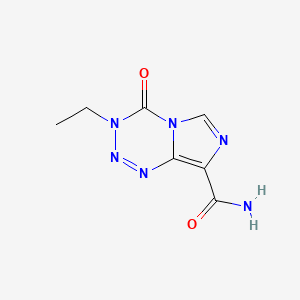

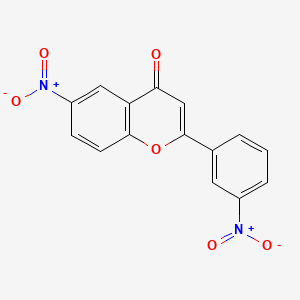
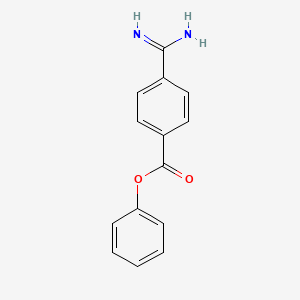

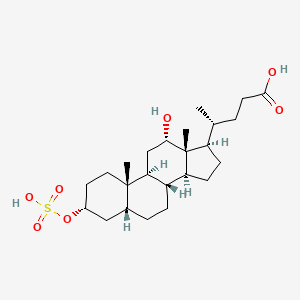
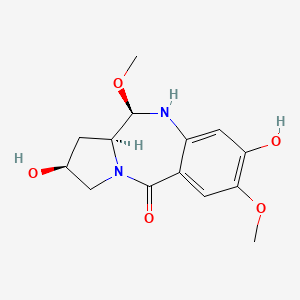

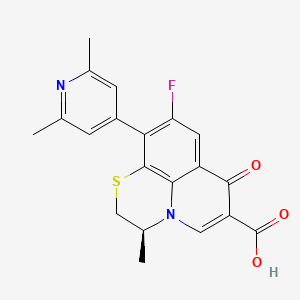
![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)
